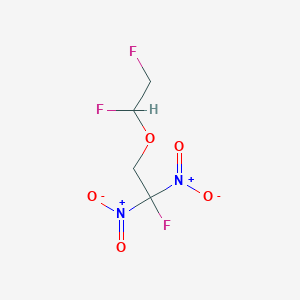
2-(1,2-Difluoroethoxy)-1-fluoro-1,1-dinitroethane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1,2-Difluoroethoxy)-1-fluoro-1,1-dinitroethane is a fluorinated organic compound with the molecular formula C4H4F3N2O5. This compound is characterized by the presence of both nitro and fluoro groups, which impart unique chemical properties. It is used in various scientific research applications due to its reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,2-Difluoroethoxy)-1-fluoro-1,1-dinitroethane typically involves the reaction of 1,2-difluoroethane with nitric acid and a fluorinating agent under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is subjected to rigorous quality control measures to ensure its purity and consistency.
Chemical Reactions Analysis
Types of Reactions
2-(1,2-Difluoroethoxy)-1-fluoro-1,1-dinitroethane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The fluoro groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of oxides and other oxygenated derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
2-(1,2-Difluoroethoxy)-1-fluoro-1,1-dinitroethane is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and fluorination reactions.
Biology: In the study of enzyme mechanisms and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(1,2-Difluoroethoxy)-1-fluoro-1,1-dinitroethane involves its interaction with molecular targets such as enzymes and proteins. The nitro and fluoro groups play a crucial role in its reactivity, allowing it to form covalent bonds with target molecules. This interaction can lead to the inhibition or activation of specific biochemical pathways, making it useful in various research applications.
Comparison with Similar Compounds
Similar Compounds
1,2-Difluoroethane: A simpler fluorinated compound with similar reactivity.
1,2-Bis(2,2-difluoroethoxy)ethane: Another fluorinated compound with different functional groups.
2,4-Difluoronitrobenzene: A compound with similar nitro and fluoro groups but different structural arrangement.
Uniqueness
2-(1,2-Difluoroethoxy)-1-fluoro-1,1-dinitroethane is unique due to its specific combination of nitro and fluoro groups, which impart distinct chemical properties. Its reactivity and stability make it suitable for a wide range of scientific research applications, distinguishing it from other similar compounds.
Properties
CAS No. |
63708-10-1 |
|---|---|
Molecular Formula |
C4H5F3N2O5 |
Molecular Weight |
218.09 g/mol |
IUPAC Name |
2-(1,2-difluoroethoxy)-1-fluoro-1,1-dinitroethane |
InChI |
InChI=1S/C4H5F3N2O5/c5-1-3(6)14-2-4(7,8(10)11)9(12)13/h3H,1-2H2 |
InChI Key |
JVTDYFLRPKNQKT-UHFFFAOYSA-N |
Canonical SMILES |
C(C(OCC([N+](=O)[O-])([N+](=O)[O-])F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















